![molecular formula C10H14BrClN2O B1402593 2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride CAS No. 1361115-75-4](/img/structure/B1402593.png)
2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride
Overview
Description
2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride is a chemical compound with the empirical formula C₆H₆BrNO and a molecular weight of 188.02 g/mol . It is also known as 5-Bromo-2-methoxypyridine . This compound serves as a building block in various synthetic pathways and has applications in drug development .
Synthesis Analysis
The synthesis of 2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride involves introducing a bromine atom at the 5-position of a pyridine ring. Specific synthetic routes may vary, but common methods include bromination of the corresponding pyridine precursor using reagents like N-bromosuccinimide (NBS) or other brominating agents. The resulting bromopyridine can then be further functionalized to incorporate the morpholine moiety .
Chemical Reactions Analysis
2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride can participate in various chemical reactions, including nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and further derivatization. Researchers often utilize it as a precursor for synthesizing more complex molecules .
Scientific Research Applications
Synthesis and Chemical Properties
Large-Scale Synthesis of Pyridin Derivatives : Research by Morgentin et al. (2009) describes an efficient methodology for synthesizing pyridin derivatives, including 5-bromo-2-chloropyridine, which is closely related to the compound . This process is suitable for large-scale synthesis, highlighting its industrial and research significance (Morgentin et al., 2009).
Synthesis of Pyridine-Based Libraries : Pierrat, Gros, and Fort (2005) developed a technique for immobilizing 2-chloro-5-bromopyridine on polystyrene, creating a useful scaffold for synthesizing pyridine-based synthons and chromophores. This method opens new avenues for creating libraries of pyridine-based derivatives (Pierrat, Gros, & Fort, 2005).
Covalent Protein Modification : Johnson et al. (2011) explored the inactivation mechanism of dimethylarginine dimethylaminohydrolase by 4-halopyridines, including compounds similar to the one . This research is significant for understanding how small molecules can selectively modify proteins, a crucial aspect in drug development and biological probe design (Johnson et al., 2011).
Suzuki Cross-Coupling Reactions : Ahmad et al. (2017) conducted palladium-catalyzed Suzuki cross-coupling reactions with a 5-bromo-2-methylpyridin derivative, demonstrating the compound's potential in creating novel pyridine derivatives with various biological activities (Ahmad et al., 2017).
Crystal Structure Analysis : A study by Wang et al. (2008) on a Schiff base compound related to the compound of interest shows the potential for analyzing the crystal structure of similar compounds. Such analyses are critical for understanding molecular configurations and their implications in various fields of research (Wang et al., 2008).
properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-4-methylmorpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-13-4-5-14-10(7-13)9-3-2-8(11)6-12-9;/h2-3,6,10H,4-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZJOCAKDUVXKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C2=NC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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